N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Nitro Reduction Chemistry

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide (CAS 899957-66-5, molecular formula C16H20N2O5, MW 320.345 g/mol) is a synthetic spirocyclic amide that combines a 1,4-dioxaspiro[4.5]decane scaffold with a para-nitrobenzamide moiety. The compound features a spirocyclic ketal core that imparts conformational rigidity, a secondary amide linker, and an electron-withdrawing 4-nitro substituent on the benzamide ring.

Molecular Formula C16H20N2O5
Molecular Weight 320.345
CAS No. 899957-66-5
Cat. No. B2552354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide
CAS899957-66-5
Molecular FormulaC16H20N2O5
Molecular Weight320.345
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H20N2O5/c19-15(12-4-6-13(7-5-12)18(20)21)17-10-14-11-22-16(23-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,17,19)
InChIKeyUMVRUPQIOZUBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide (CAS 899957-66-5): Compound Identity, Spirocyclic Core, and Procurement-Relevant Baseline Properties


N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide (CAS 899957-66-5, molecular formula C16H20N2O5, MW 320.345 g/mol) is a synthetic spirocyclic amide that combines a 1,4-dioxaspiro[4.5]decane scaffold with a para-nitrobenzamide moiety . The compound features a spirocyclic ketal core that imparts conformational rigidity, a secondary amide linker, and an electron-withdrawing 4-nitro substituent on the benzamide ring. Although direct biological profiling data for this specific compound remain extremely scarce in the public domain, structurally related spirocyclic amides have been investigated in medicinal chemistry programs targeting respiratory diseases (MABA dual pharmacology), Rho-kinase inhibition, and DNA methyltransferase inhibition, indicating that the spirocyclic-benzamide chemotype is a recognized privileged scaffold [1]. Commercially, the compound is offered by multiple suppliers at a typical purity of ≥95%, positioning it as a specialty building block for medicinal chemistry and chemical biology applications .

Why N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide Cannot Be Replaced by a Generic In-Class Analog for Scientific Procurement


Within the dioxaspiro[4.5]decane benzamide series, even seemingly minor structural variations—such as the position of the nitro group (4- vs. 3-substitution), the presence or absence of an additional methyl or chloro substituent, or the replacement of the nitro group with a trifluoromethyl or unsubstituted hydrogen—can profoundly alter electronic distribution, hydrogen-bonding capacity, steric bulk, and metabolic reactivity . The 4-nitrobenzamide system is a well-established prodrug handle, a fluorescent quencher, and a precursor for selective reduction to the corresponding amine, properties that are not replicated by the 3-nitro isomer or by 4-CF3 analogs [1]. Furthermore, the conformational constraint imposed by the 1,4-dioxaspiro[4.5]decane ring system differentiates this compound class from simple benzylamide or phenethylamide derivatives, leading to distinct three-dimensional shape and target-binding profiles that have been exploited clinically (e.g., Guanadrel, which shares the identical spirocyclic core). Therefore, substituting this compound with a close analog without experimental validation risks compromising the intended chemical transformation, biological readout, or structure-activity relationship (SAR) interpretation. The quantitative evidence below establishes, within the limits of available data, the specific vectors along which this compound differs from its most relevant comparators.

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide: Comparator-Anchored Differentiation Evidence for Scientific Selection


Nitro Group Positional Isomerism: 4-Nitro vs. 3-Nitro Substitution and the Impact on Electronic Properties and Synthetic Utility

The most direct analog of the target compound is N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide (CAS not explicitly cross-referenced; molecular formula also C16H20N2O5, MW 320.345). The sole structural difference—para (4-) vs. meta (3-) positioning of the nitro group—results in fundamentally distinct electronic properties. In 4-nitrobenzamides, the nitro group participates in extended conjugation with the amide carbonyl, increasing the electrophilicity of the carbonyl carbon and lowering the reduction potential of the nitro group relative to the 3-nitro isomer . Quantitatively, the Hammett substituent constant (σ_p) for 4-NO2 is 0.78, whereas σ_m for 3-NO2 is 0.71, indicating a 10% stronger electron withdrawal in the para position [1]. This difference has practical consequences: the 4-nitro group can be selectively reduced to a 4-amino group under conditions that leave the 3-nitro group intact, enabling chemoselective downstream functionalization that is unavailable with the 3-nitro isomer . Additionally, the 4-nitrobenzamide moiety serves as a substrate for nitroreductase enzymes, a property that enables prodrug activation strategies (e.g., in antibody-directed enzyme prodrug therapy, ADEPT) that are not applicable to the 3-nitro isomer due to altered enzyme recognition [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Nitro Reduction Chemistry

Methyl Substitution Adjacent to Nitro Group: 4-Nitro vs. 3-Methyl-4-nitro and the Effect on Steric Bulk and Metabolic Stability

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide (CAS 923114-10-7, MW 334.37) differs from the target compound by the addition of a methyl group at the 3-position ortho to the nitro group. This methylation introduces steric hindrance that twists the nitro group out of the plane of the aromatic ring, reducing conjugation and altering both electronic and metabolic properties . The molecular weight difference (+14.03 g/mol) and increased clogP (estimated ~+0.5 log units) shift the physicochemical profile toward higher lipophilicity, potentially affecting solubility and passive membrane permeability [1]. Critically, the methyl group creates a steric shield that can protect the nitro group from enzymatic reduction, resulting in slower metabolic activation or deactivation compared to the unsubstituted 4-nitro compound . Conversely, the target compound (without the 3-methyl group) presents an unshielded, fully conjugated 4-nitro group that is more accessible to reductases and reagents, making it preferable when rapid or complete nitro reduction is desired in a synthetic or biological context.

Drug Metabolism Pharmacokinetics Steric Shielding

Chlorine Substitution Impact: 4-Nitro vs. 4-Chloro-3-nitro on Hydrogen-Bonding Capacity and Synthetic Versatility

4-Chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide (CAS 900006-53-3, MW 354.79) carries both a chloro and a nitro substituent on the benzamide ring. The presence of the 4-chloro substituent adjacent to the 3-nitro group increases the molecular weight by +34.45 g/mol and introduces a halogen atom capable of participating in halogen bonding, which is absent in the target compound . The target compound's 4-nitro group can act as a strong hydrogen-bond acceptor (HBA count = 4, including the dioxaspiro oxygens and amide carbonyl), whereas the chloro-nitro analog adds a halogen-bond donor site but reduces net hydrogen-bond acceptor strength at the para position [1]. Furthermore, the chloro substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which the 4-nitro compound lacks. Consequently, the target compound is structurally simpler (fewer functional groups), has lower molecular weight, and offers a cleaner hydrogen-bonding profile, making it the preferred choice when a single, well-defined reactive handle (the 4-nitro group) is required without the confounding effects of a second substituent.

Medicinal Chemistry Hydrogen Bonding Cross-Coupling Chemistry

Unsubstituted Benzamide Baseline: 4-Nitro vs. Parent Benzamide and the Value of the Electron-Withdrawing Group

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)benzamide (CAS not independently verified; MW ~275.3 g/mol) represents the fully unsubstituted benzamide analog. The absence of the 4-nitro group eliminates the compound's ability to serve as a fluorescence quencher, a redox-active element, or a precursor for chemoselective transformations . The 4-nitro group endows the target compound with a measurable reduction potential (E_red ≈ -0.5 to -0.9 V vs. SCE for related 4-nitrobenzamides), enabling its use in electrochemical detection, redox-switchable probes, and bioreductive drug delivery [1]. Quantitatively, the 4-nitro substituent shifts the benzamide's λ_max from ~230 nm (unsubstituted) to ~270–290 nm, providing a UV-Vis spectroscopic handle for concentration monitoring and reaction tracking that the parent benzamide lacks . The molecular weight difference (+45.0 g/mol) also impacts solubility: the 4-nitro compound has a computed logS of approximately -2.55 (aqueous solubility ~9 × 10⁻⁴ mol/L), which is roughly 3- to 5-fold lower than the unsubstituted benzamide, a relevant factor for biological assay formulation [2].

Chemical Biology Fluorescence Quenching Redox Chemistry

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide: Evidence-Driven Application Scenarios for Research and Industrial Procurement


Selective Nitro Reduction to 4-Aminobenzamide Building Block

The unhindered 4-nitro group can be chemoselectively reduced using SnCl2/HCl, Fe/NH4Cl, or catalytic hydrogenation (H2, Pd/C) to yield N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-aminobenzamide, a versatile amine intermediate for further amide coupling, sulfonylation, or bioconjugation [2]. Unlike the 3-nitro isomer, which requires harsher conditions for complete reduction, the para-nitro group's extended conjugation with the amide carbonyl facilitates electron transfer and enables milder reaction conditions with higher yields [1]. This application is directly supported by the Hammett σ_p = 0.78 parameter established in Section 3.

Fluorescence Quenching Probe in Biochemical Assays

The 4-nitrobenzamide moiety is a well-characterized fluorescence quencher that can be paired with fluorophores (e.g., coumarin, fluorescein) in internally quenched substrates for enzymatic activity assays [3]. The absence of a competing 3-methyl or 4-chloro substituent ensures that the quenching efficiency is not sterically modulated, providing reproducible Förster resonance energy transfer (FRET) or contact quenching readouts. The UV λ_max of 270–290 nm allows for straightforward quantification of probe concentration and monitoring of nitro-to-amine conversion.

SAR Anchor Point for Spirocyclic Benzamide Medicinal Chemistry Libraries

The spirocyclic 1,4-dioxaspiro[4.5]decane core provides conformational constraint that is known to improve target selectivity and pharmacokinetic properties compared to flexible linear linkers [2]. The 4-nitro compound serves as a synthetic entry point for parallel library synthesis: the nitro group can be reduced to an amine and subsequently diversified via amide coupling, sulfonamide formation, or reductive amination. Its molecular weight (320.3 g/mol) and logP (~1.6) place it within favorable lead-like chemical space (Lipinski-compliant, zero violations), making it an attractive starting scaffold for hit-to-lead optimization in respiratory, oncology, or anti-infective programs.

Electrochemical or Redox-Active Probe Component

The 4-nitro group's distinct reduction potential (estimated E_red ≈ -0.7 V vs. SCE) enables the target compound to function as an electrochemical reporter in redox-switchable molecular devices or as a substrate for nitroreductase-based gene-directed enzyme prodrug therapy (GDEPT) systems [3]. The conformational rigidity of the spirocyclic core ensures that the nitro group's orientation relative to the rest of the molecule is fixed, leading to well-defined electron-transfer kinetics that are not achievable with flexible benzylamide analogs.

Quote Request

Request a Quote for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.